(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone
説明
The compound “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone” features a hybrid structure combining a quinoxaline core, a 1,2,3-triazole ring, and a strained azetidine (4-membered nitrogen heterocycle). Quinoxalines are known for their pharmacological relevance, including antitumor and antimicrobial activities . The 1,2,3-triazole moiety, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enhances bioavailability and target binding through hydrogen bonding and dipole interactions .
特性
IUPAC Name |
quinoxalin-2-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c21-14(19-8-10(9-19)20-6-5-16-18-20)13-7-15-11-3-1-2-4-12(11)17-13/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXPZMSDNNTRNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Compounds containing the 1,2,3-triazole ring are known to be attractive for screening for biological activity because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets.
Mode of Action
The 1,2,3-triazole ring is known to interact with its targets through hydrogen bonding, which is crucial for its biological activity.
Biochemical Pathways
1,2,3-triazole derivatives have been used to synthesize compounds active against various diseases, suggesting that they may affect a variety of biochemical pathways.
Pharmacokinetics
Compounds containing the 1,2,3-triazole ring are known to be resistant to metabolic degradation, which could potentially impact their bioavailability.
Result of Action
1,2,3-triazole derivatives have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
生物活性
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone is a synthetic organic molecule characterized by the presence of a triazole ring, an azetidine moiety, and a quinoxaline derivative. This structural complexity suggests potential for diverse biological activities, making it a significant subject of study in medicinal chemistry. The triazole and quinoxaline rings are known for their roles in various pharmacological applications, including anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through specific mechanisms:
- Formation of Hydrogen Bonds : The triazole ring facilitates the formation of hydrogen bonds with biological macromolecules, enhancing its binding affinity to target proteins.
- Enzyme Inhibition : Compounds containing a quinoxaline moiety have been shown to inhibit several enzymes involved in cancer cell proliferation and survival pathways .
- Bioavailability : The structural features of the compound suggest good bioavailability due to the stability conferred by the triazole ring against metabolic degradation.
Anticancer Activity
Recent studies have indicated that compounds similar to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone demonstrate significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line Tested | GI50 (nM) | Mechanism |
|---|---|---|---|
| 3f | A549 (Lung Cancer) | 22 | EGFR Inhibition |
| 3g | MCF7 (Breast Cancer) | 26 | Apoptosis Induction |
| 3h | HeLa (Cervical Cancer) | 31 | Multi-target inhibition |
These compounds were evaluated for their growth inhibitory effects against multiple cancer cell lines, revealing promising results compared to standard treatments like erlotinib .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives containing the triazole and quinoxaline rings exhibit activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Case Studies
Several research studies have highlighted the biological potential of triazole-containing compounds:
- Study on Antiproliferative Effects : A study demonstrated that derivatives of quinoxaline with triazole rings significantly inhibited cell growth in vitro across multiple cancer types, with some compounds showing IC50 values in the nanomolar range.
- Antioxidant Properties : Research has also indicated that these compounds possess antioxidant activity, which may contribute to their anticancer effects by reducing oxidative stress within cells .
類似化合物との比較
Key Observations :
- Azetidine vs. Larger Rings: The 4-membered azetidine in the target compound likely increases metabolic stability compared to 5-membered oxazolidinone or thiadiazole rings, though synthetic accessibility may be lower due to ring strain .
- Triazole Positioning : The 1,2,3-triazole in the target compound could enhance binding affinity compared to thiadiazole/thiazole analogs, as seen in compound 12a ’s superior IC₅₀ values .
- Quinoxaline Substituents: The quinoxalin-2-yl methanone group is common in antitumor agents, with electron-withdrawing effects stabilizing intermolecular interactions .
Structure-Activity Relationships (SAR)
- Triazole vs. Thiadiazole : Triazole-containing compounds (e.g., 12a ) show higher potency than thiadiazoles, possibly due to improved hydrogen-bonding capacity .
- Ring Size and Rigidity: Azetidine’s rigidity may favor target engagement over flexible ethyl linkers in oxazolidinone derivatives .
- Substituent Effects: Electron-withdrawing groups on the quinoxaline core (e.g., methanone) enhance π-stacking and cytotoxicity .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
